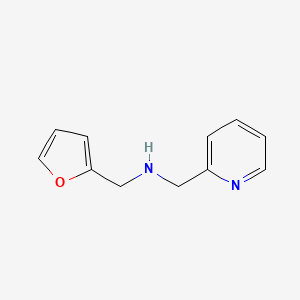

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

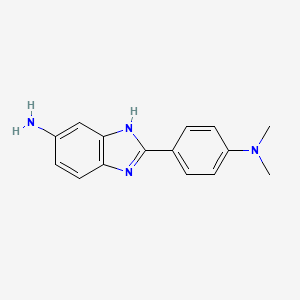

Furan carboxylic acids, such as 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid, are a class of compounds that have garnered interest due to their potential applications in pharmaceuticals and materials science. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with oxygen, and a carboxylic acid functional group, which imparts the molecule with certain reactivity and solubility characteristics .

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives can be achieved through various methods. For instance, the Garcia-Gonzalez reaction has been utilized to generate ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate, which can be further modified to produce a range of carboxylic acid derivatives . Additionally, a one-pot enzyme cascade has been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), showcasing the potential for biocatalytic approaches in the synthesis of these compounds . The synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan further demonstrates the versatility of synthetic methods available for furan derivatives .

Molecular Structure Analysis

The molecular structure of furan carboxylic acids is crucial for their biological activity and interaction with other molecules. For example, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid has been analyzed to understand its antimycobacterial properties . The X-ray structures of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its dilithiated derivative have also been reported, providing insight into the molecular conformation and potential reactivity of these compounds .

Chemical Reactions Analysis

Furan carboxylic acids can participate in a variety of chemical reactions due to the presence of both the furan ring and the carboxylic acid group. The reactivity of these compounds can be influenced by substituents on the furan ring, as seen in the synthesis of hypolipidemic agents where the alkyloxyarylcarboxylic acid moiety plays a key role . The glycosidase inhibitory activities of certain furan carboxylic acid derivatives also highlight the importance of the furan ring's substituents in chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are determined by their molecular structure. These properties include solubility, boiling and melting points, and stability, which are important for their practical applications. The hypolipidemic properties of 5-(Tetradecyloxy)-2-furancarboxylic acid, for example, are indicative of the compound's biological activity and potential therapeutic use . The controlled synthesis of furan carboxylic acids, with high yields, as demonstrated in the one-pot enzyme cascade, also underscores the importance of understanding and manipulating the physical and chemical properties of these compounds for industrial applications .

科学的研究の応用

Antimycobacterial Agents : Furan carboxylic acids, similar to the compound , have shown promise as antimycobacterial agents. They are found to interfere with iron homeostasis in mycobacterial species, which is vital for their growth and survival. The study of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a related compound, contributes to this field by providing structural data essential for drug development (Mori et al., 2022).

Antibacterial and Antioxidant Activities : Furan derivatives, including those closely related to 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid, have been isolated from fungi and shown potent antibacterial activity against Staphylococcus aureus, as well as moderate antioxidant activities. This indicates potential applications in the development of new antibacterial and antioxidant agents (Yang-min Ma et al., 2016).

Biosynthesis of Furan-Based Carboxylic Acids : Furan-based carboxylic acids, like the one you are interested in, are being synthesized biologically from biomass-derived furans. This process, utilizing recombinant Escherichia coli, has industrial applications for producing value-added chemicals from renewable resources (Zi-Wei Wang et al., 2020).

Bioactivity Against Tobacco Mosaic Virus : Specific furan-2-carboxylic acids have shown high anti-tobacco mosaic virus activity, indicating potential use in plant protection and virus control (Yu-Ping Wu et al., 2018).

Enzyme-catalyzed Oxidation for Chemical Production : Furan carboxylic acids are important biobased building blocks in pharmaceutical and polymer industries. Enzyme-catalyzed oxidation has been used for their synthesis, showcasing their potential in green chemistry applications (Hao‐Yu Jia et al., 2019).

特性

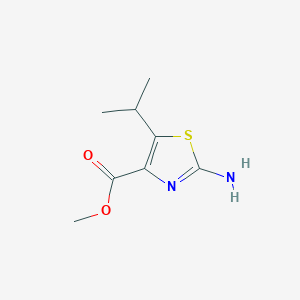

IUPAC Name |

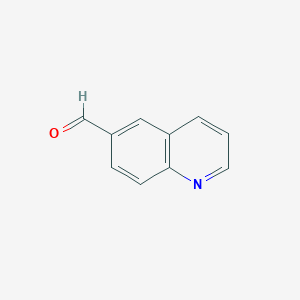

5-(diethylaminomethyl)-2-phenylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-17(4-2)11-13-10-14(16(18)19)15(20-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOVMQMLNCCFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963026 |

Source

|

| Record name | 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid | |

CAS RN |

435341-94-9 |

Source

|

| Record name | 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)